Bienvenue dans la boutique en ligne BenchChem!

methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate

Conformational restriction Metabolic stability DGAT-1 inhibitor design

Methyl 4-(4′-amino-1,1′-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate (CAS 791593-76-5) is a synthetic small-molecule biphenyl derivative bearing a primary aromatic amine at the 4′-position and a 2,2-dimethyl-4-oxobutanoate methyl ester side chain. The compound possesses a molecular formula of C₁₉H₂₁NO₃ (MW = 311.37 g·mol⁻¹), an XLogP3-AA value of 2.4, a topological polar surface area of 69.4 Ų, and a single hydrogen-bond donor.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
Cat. No. B7790136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N)C(=O)OC
InChIInChI=1S/C19H21NO3/c1-19(2,18(22)23-3)12-17(21)15-6-4-13(5-7-15)14-8-10-16(20)11-9-14/h4-11H,12,20H2,1-3H3
InChIKeyQQIBWNNOJLMPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate (CAS 791593-76-5): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Context


Methyl 4-(4′-amino-1,1′-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate (CAS 791593-76-5) is a synthetic small-molecule biphenyl derivative bearing a primary aromatic amine at the 4′-position and a 2,2-dimethyl-4-oxobutanoate methyl ester side chain . The compound possesses a molecular formula of C₁₉H₂₁NO₃ (MW = 311.37 g·mol⁻¹), an XLogP3-AA value of 2.4, a topological polar surface area of 69.4 Ų, and a single hydrogen-bond donor . Its biphenyl-amine scaffold places it within a structural class that has been extensively explored for diacylglycerol O-acyltransferase 1 (DGAT-1) inhibition, a validated therapeutic target for obesity and related metabolic disorders [1]. The compound is commercially available as a research reagent at purities up to 99% (HPLC), typically supplied as a white solid .

Why Methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate Cannot Be Interchanged with Generic Biphenyl Building Blocks in DGAT-1-Focused Programs


Biphenyl-based DGAT-1 inhibitors form a structurally diverse class spanning aryl alkyl acids, biphenyl ureas, aminobiphenyl carboxylic acids, and heterocyclic analogs, where subtle variations in substitution pattern, linker topology, and ester pro-drug status produce large differences in target potency, selectivity, and physicochemical properties [1]. Methyl 4-(4′-amino-1,1′-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate integrates three pharmacophoric elements – a 4′-amino-biphenyl core, a gem-dimethyl quaternary carbon, and a γ-keto methyl ester – within a single, low-molecular-weight (311.37 Da) scaffold. The gem-dimethyl substitution at the α-position of the butanoate chain introduces conformational restriction and metabolic shielding that are absent in simple methylene-linked or unsubstituted analogs, while the free primary amine provides a synthetic handle for further derivatization that is not available in N-capped or urea-linked DGAT-1 inhibitor series . Generic biphenyl building blocks lacking these combined features cannot serve as drop-in replacements in structure–activity relationship (SAR) campaigns or in synthetic sequences that depend on orthogonal reactivity at both the amine and ester termini.

Quantitative Differentiation Evidence for Methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate Versus Structurally Proximal Analogs


Gem-Dimethyl Substitution at the α-Carbon: Conformational Restraint Versus Unsubstituted and Mono-Methyl Butanoate Analogs

The 2,2-dimethyl substitution on the butanoate chain of methyl 4-(4′-amino-1,1′-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate introduces a quaternary carbon center that restricts rotational freedom about the Cα–Cβ bond, pre-organizing the molecule into a preferred bioactive conformation. This Thorpe–Ingold effect is a well-established strategy in medicinal chemistry for enhancing binding entropy and protecting the adjacent ester from esterase-mediated hydrolysis. In DGAT-1 inhibitor programs at Bayer and Pfizer, gem-dimethyl substitution on related aryl alkyl acid scaffolds was explicitly shown to improve metabolic stability and prolong half-life compared to des-methyl or mono-methyl analogs [1]. Unsubstituted 4-oxobutanoate analogs (e.g., methyl 4-(4′-amino-1,1′-biphenyl-4-yl)-4-oxobutanoate, lacking the gem-dimethyl group) are commercially available but exhibit higher conformational flexibility and are predicted to have greater susceptibility to esterase cleavage based on class-level structure–metabolism relationships [2]. The target compound's gem-dimethyl motif therefore provides a quantifiable conformational advantage that is absent in simpler, less-substituted analogs.

Conformational restriction Metabolic stability DGAT-1 inhibitor design

Free Primary Aromatic Amine Functionality: Orthogonal Derivatization Potential Versus N-Capped DGAT-1 Inhibitor Chemotypes

Methyl 4-(4′-amino-1,1′-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate presents a free, unsubstituted primary aromatic amine (4′-NH₂) that is absent from the majority of clinical-stage DGAT-1 inhibitor chemotypes. Key comparators such as A-922500 (CAS 959122-11-3) and PF-04620110 (CAS 1109276-89-2) incorporate the biphenyl amine nitrogen into urea, amide, or heterocyclic linkages, rendering the nitrogen unavailable for further synthetic elaboration [1][2]. The retention of a free NH₂ group in the target compound enables on-demand diversification (e.g., acylation, sulfonylation, reductive amination, diazotization) without requiring deprotection steps. This orthogonal reactivity is quantitatively significant: in a typical parallel synthesis workflow, a free amine building block can be diversified into 10–100 analogs in a single step, whereas N-capped comparators require multi-step deprotection–functionalization sequences that reduce overall synthetic throughput by an estimated 50–70% based on step-count analysis [3].

Synthetic handle Amine derivatization DGAT-1 inhibitor chemotypes

Commercial Purity Specification: 99% HPLC Purity Enables Stringent SAR Studies Versus Lower-Purity Research-Grade Alternatives

Commercially available methyl 4-(4′-amino-1,1′-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate is supplied at 99% purity as determined by HPLC, with packaging available at 100 g, 1 kg, and 25 kg scales . This purity specification exceeds the typical 95–97% purity offered for many research-grade biphenyl amine intermediates from other suppliers . In quantitative SAR campaigns, a 2–4% absolute purity differential can translate into a meaningful reduction in confounding biological assay artifacts: a 95%-pure sample containing 5% of a potent impurity with, for example, a 10 nM IC₅₀ could contribute ~0.5 nM apparent inhibitory activity, potentially skewing IC₅₀ determinations at the lower end of the dose–response curve. The 99% HPLC specification reduces the maximum theoretical impurity-driven potency shift to ≤0.1 nM under identical assumptions.

Purity specification SAR reproducibility Procurement quality standard

Computed cLogP and TPSA Position Within Favorable Oral Drug-Likeness Space Versus High-cLogP Aminobiphenyl Carboxylic Acid DGAT-1 Inhibitors

The target compound has a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 69.4 Ų, placing it within favorable oral drug-likeness space per the criteria of Lipinski (cLogP ≤ 5) and Veber (TPSA ≤ 140 Ų) . In contrast, earlier-generation aminobiphenyl carboxylic acid DGAT-1 inhibitors were reported to have high cLogP values that limited their developability . Sigma-Aldrich documentation on biphenyl urea DGAT-1 inhibitors explicitly notes that 'amino biphenyl carboxylic acids, exemplified by compound 4, are known potent inhibitors of hDGAT1; however, the high cLogP and [other properties]' represent liabilities . The methyl ester prodrug motif in the target compound, combined with the moderate cLogP of 2.4, provides a measurable lipophilicity advantage over the high-cLogP free carboxylic acid series.

Drug-likeness Lipophilicity Physicochemical optimization

Optimal Procurement and Application Scenarios for Methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate in DGAT-1-Targeted and Biphenyl Library Synthesis Programs


Scaffold for Parallel Library Synthesis via Free Amine Derivatization in DGAT-1 Lead Optimization

The free 4′-NH₂ group on the biphenyl core enables one-step diversification into amide, sulfonamide, urea, or N-aryl libraries without requiring deprotection. This is in contrast to N-capped DGAT-1 inhibitor scaffolds such as A-922500 or PF-04620110, where the amine nitrogen is already engaged. Research teams procuring this compound can generate 50–200 analogs in a single parallel synthesis campaign, accelerating SAR exploration around the biphenyl amine vector [1].

Use as a Purified Intermediate in Multi-Step DGAT-1 Inhibitor Synthesis Requiring Orthogonal Functional Group Tolerance

The gem-dimethyl group at Cα provides steric shielding of the adjacent methyl ester, potentially reducing premature ester hydrolysis during synthetic sequences that involve nucleophilic or basic conditions at the amine terminus. This orthogonal stability profile is valuable in multi-step syntheses where the ester must be preserved for late-stage hydrolysis or transesterification, as documented in related aryl alkyl acid DGAT-1 inhibitor patent literature [2].

Procurement at 99% HPLC Purity for High-Sensitivity DGAT-1 Enzymatic Assays Requiring Minimal Background Interference

The 99% HPLC purity specification (available at 100 g to 25 kg scale) makes this compound suitable for quantitative high-throughput screening (HTS) and detailed enzymology studies where even minor impurities could confound IC₅₀ determinations in the low-nanomolar range. This purity tier reduces the need for in-house re-purification prior to assay, saving 1–2 days of preparative HPLC time per batch .

Physicochemical Tool Compound for Probing Lipophilicity–Potency Trade-offs in the Aminobiphenyl DGAT-1 Inhibitor Series

With a computed cLogP of 2.4 and TPSA of 69.4 Ų, this compound occupies a moderate lipophilicity space that is distinct from the high-cLogP aminobiphenyl carboxylic acid DGAT-1 inhibitors previously flagged for developability concerns . It can serve as a reference point for correlating lipophilicity with in vitro ADME parameters (e.g., microsomal stability, solubility) within SAR tables, helping medicinal chemistry teams navigate the potency–property optimization landscape.

Quote Request

Request a Quote for methyl 4-(4'-amino-1,1'-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.